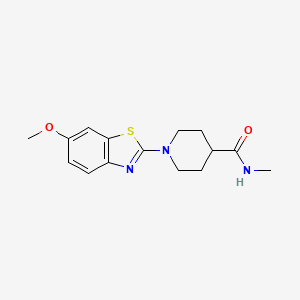

1-(6-METHOXY-1,3-BENZOTHIAZOL-2-YL)-N-METHYLPIPERIDINE-4-CARBOXAMIDE

Description

Properties

IUPAC Name |

1-(6-methoxy-1,3-benzothiazol-2-yl)-N-methylpiperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O2S/c1-16-14(19)10-5-7-18(8-6-10)15-17-12-4-3-11(20-2)9-13(12)21-15/h3-4,9-10H,5-8H2,1-2H3,(H,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVXOFJHUWVLEHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1CCN(CC1)C2=NC3=C(S2)C=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-METHOXY-1,3-BENZOTHIAZOL-2-YL)-N-METHYLPIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, starting with the formation of the benzo[d]thiazole ring. This can be achieved through the cyclization of 2-aminothiophenol with methoxy-substituted benzaldehyde under acidic conditions. The resulting 6-methoxybenzo[d]thiazole is then reacted with N-methylpiperidine-4-carboxylic acid chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(6-Methoxybenzo[d]thiazol-2-yl)-N-methylpiperidine-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The carboxamide group can be reduced to an amine.

Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Major Products

Oxidation: Formation of 1-(6-hydroxybenzo[d]thiazol-2-yl)-N-methylpiperidine-4-carboxamide.

Reduction: Formation of 1-(6-methoxybenzo[d]thiazol-2-yl)-N-methylpiperidine-4-amine.

Substitution: Formation of various substituted derivatives depending on the substituent introduced.

Scientific Research Applications

1-(6-Methoxybenzo[d]thiazol-2-yl)-N-methylpiperidine-4-carboxamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential as a drug candidate due to its unique structural features.

Industry: Utilized in the development of new materials with specific properties such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 1-(6-METHOXY-1,3-BENZOTHIAZOL-2-YL)-N-METHYLPIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The benzo[d]thiazole ring can interact with various enzymes or receptors, potentially inhibiting their activity. The piperidine ring may enhance the compound’s binding affinity and selectivity. The exact pathways and targets would depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The target compound shares functional motifs with several classes of molecules, including sulfonamide-based herbicides, triazole-containing heterocycles, and azetidine derivatives. Key comparisons are outlined below:

Table 1: Structural Comparison with Analogous Compounds

Key Observations:

- The 4-methoxyphenylsulfonyl group may improve solubility compared to non-polar substituents (e.g., phenylsulfonyl in ) .

- Unlike sulfonylurea herbicides (), the ketone bridge in the target compound lacks a urea group, likely altering its biological targets .

Physicochemical Properties

While direct data for the target compound are unavailable, inferences can be drawn from structural analogs:

- Solubility: The 4-methoxy group likely increases water solubility compared to non-substituted phenylsulfonyl derivatives (e.g., compound) .

- LogP : The azetidine’s compact structure may reduce lipophilicity relative to bulkier heterocycles (e.g., triazines in ) .

- Thermal Stability : Azetidine’s ring strain could lower melting points compared to 5- or 6-membered ring systems.

Biological Activity

1-(6-Methoxy-1,3-benzothiazol-2-yl)-N-methylpiperidine-4-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. Its unique structural features, including the benzothiazole moiety and the piperidine ring, suggest a range of pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This compound features a benzothiazole ring, which is known for its diverse biological activities, and a piperidine ring that enhances its interaction with biological targets.

The mechanisms by which this compound exerts its biological effects are multifaceted:

- Inhibition of Enzymatic Activity : Studies have shown that compounds containing benzothiazole structures often act as inhibitors of various enzymes. For instance, they can inhibit monoacylglycerol lipase (MAGL), which is involved in lipid metabolism and has implications in pain management and inflammation .

- Antiproliferative Effects : Research indicates that derivatives of benzothiazole exhibit significant antiproliferative activity against various cancer cell lines. For example, similar compounds have shown IC50 values ranging from 19.9 µM to 75.3 µM against breast and ovarian cancer cells .

Biological Activity Data

The following table summarizes relevant biological activity data for this compound and related compounds:

Case Studies

Several studies have investigated the biological activity of compounds related to this compound:

- Anticancer Activity : A study demonstrated that benzothiazole derivatives could inhibit cell proliferation in ovarian cancer cell lines with IC50 values indicating moderate potency. The research emphasized structural modifications to enhance efficacy .

- Enzyme Inhibition : Another study focused on the inhibition of MAGL by benzoylpiperidine derivatives, highlighting their potential as therapeutic agents for managing pain and inflammation through the endocannabinoid system .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.